

# determining Furalaxyl in soil samples

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## Compound Focus: Furalaxyl

CAS No.: 57646-30-7

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## Introduction to Furalaxyl Analysis

**Furalaxyl** is a systemic acylamino acid fungicide used to control diseases caused by *Peronosporales* fungi and Oomycetes pathogens, particularly in ornamental plants [1]. It is a chiral molecule, possessing a single chiral center and typically existing as a racemic mixture of **R- and S-enantiomers** [1] [2]. Modern environmental analysis recognizes that these enantiomers can behave differently in biological systems and the environment, exhibiting phenomena like enantiomerization (conversion between enantiomer forms) and enantioselective degradation [2] [3]. Therefore, robust analytical methods must be capable of not only quantifying total **furalaxyl** residues but also discriminating between its enantiomeric forms for accurate environmental risk assessment.

## Key Physicochemical Properties of Furalaxyl

Understanding the physicochemical properties of **furalaxyl** is essential for developing an effective extraction and analysis protocol. Key parameters that influence its behavior in analytical methods are summarized below.

### Table 1: Physicochemical Properties of Furalaxyl [1]

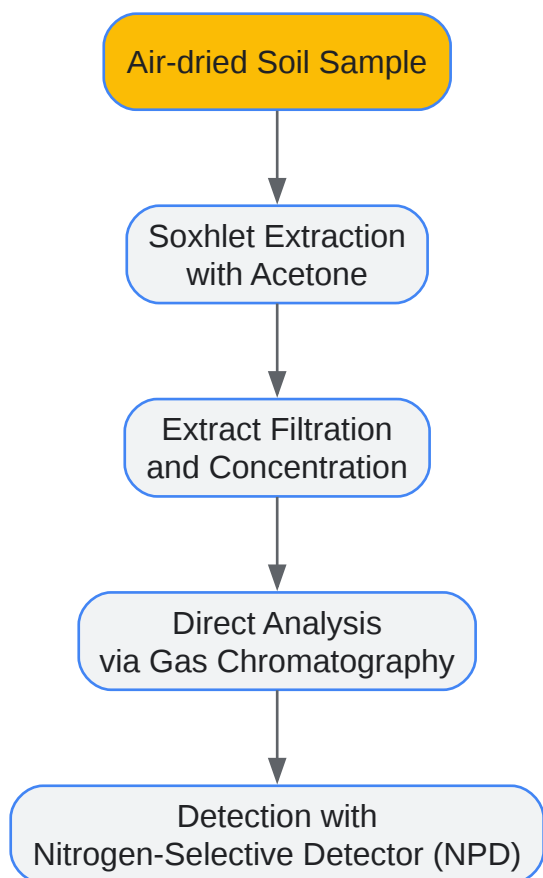
Property	Value	Implication for Analysis
Chemical Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>4</sub>	-
Molecular Mass	301.34 g/mol	-
Water Solubility (pH 7)	230 mg L <sup>-1</sup>	Moderate; water-miscible organic solvents are effective for extraction.
Octanol-Water Partition Coefficient (Log P)	2.7	Moderately lipophilic; has potential for bioaccumulation.
Vapour Pressure	0.07 mPa	Low volatility; not a major source of loss during sample preparation.
Melting Point	102 °C	Stable at standard handling temperatures.
Soil DT <sub>50</sub> (Aerobic)	48 days (Range: 31-65 days)	Moderately persistent in the environment.

## Detailed Analytical Protocols

### Gas Chromatography for Rac-Furalaxyl in Soils

This protocol is adapted from a classic method for determining total **furalaxyl** (racemic) residues in air-dried soils [4].

**Workflow Overview** The following diagram illustrates the key steps of the sample preparation process:



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### Materials and Reagents

- **Solvents:** Acetone, chloroform (both analytical grade).
- **Equipment:** Soxhlet extraction apparatus, rotary evaporator, gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

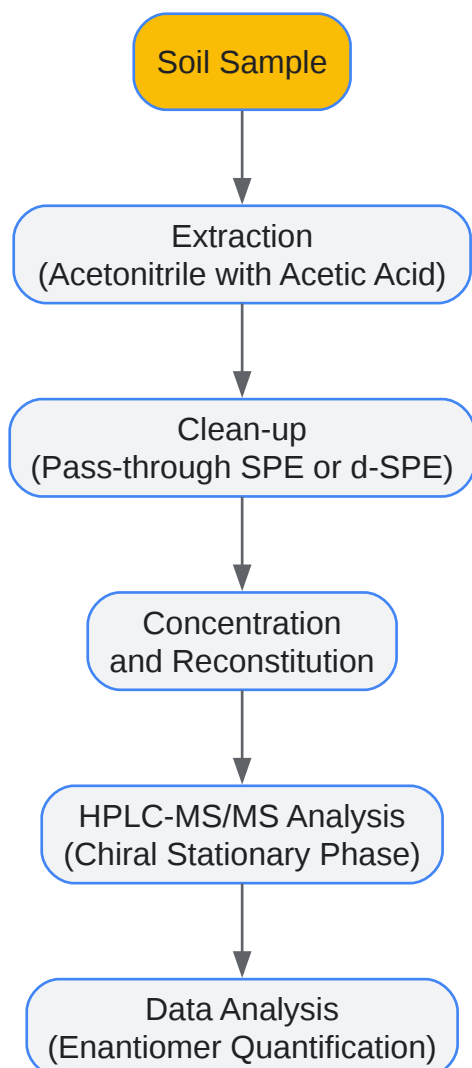
### Procedure

- **Sample Preparation:** Air-dry the soil sample and homogenize it. Sieve to a consistent particle size.
- **Soxhlet Extraction:** Place the soil sample in a Soxhlet extractor. Extract with acetone for a recommended cycle duration (typically 12-24 hours, to be optimized) [4].
- **Extract Concentration:** After extraction, the acetone extract may be concentrated using a rotary evaporator at a gentle temperature (e.g., <math><40^{\circ}\text{C}</math>) if necessary.
- **Gas Chromatography:** Reconstitute the extract in acetone and inject directly into the GC system.
  - **Detection:** Nitrogen-selective detector (NPD).
  - **Validation Note:** This method reported a recovery rate of **better than 80%** for soils and a detection limit of **0.1 mg kg<sup>-1</sup>** [4].

## Enantioselective Determination by LC-MS/MS

For studies requiring separation of **furalaxyl** enantiomers, a stereoselective method using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is appropriate [2].

**Workflow Overview** This method provides a more detailed cleanup and sensitive detection:



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### Materials and Reagents

- **Solvents:** Acetonitrile, methanol (HPLC grade), acetic acid.
- **Standards:** Racemic **furalaxyl**, and enantiopure *R*-(-)- and *S*-(+)-**furalaxyl** for calibration.
- **Clean-up Sorbents:** Alumina-N-SPE cartridges [2] or a modern pass-through SPE (pt-SPE) cartridge containing a copolymer of N-vinylpyrrolidone and divinylbenzene, which has been shown to be

effective for multiclass chemical analysis in complex matrices [5].

- **Chromatography:** HPLC system coupled with a tandem mass spectrometer.
- **Chiral Column:** ChiralPAK IC or RegisCell column [2] [6].

## Procedure

- **Extraction:** Extract a soil sample (e.g., 5 g) with acetonitrile, optionally acidified with 1% acetic acid, using shaking or vortexing. Acidification helps in efficient partitioning and improves recovery for a wide range of analytes [5].
- **Clean-up:** Pass the extract through a solid-phase extraction (SPE) cleanup step.
  - The pt-SPE technique is a high-throughput alternative to traditional d-SPE, reducing solvent use and preparation steps [5].
  - The method should be validated for recovery, which has been demonstrated to be >80% for **furalaxyl** enantiomers in similar matrices [2].
- **Analysis:** Inject the cleaned extract into the HPLC-MS/MS system.
  - **Mobile Phase:** For a RegisCell column, a reported mobile phase is *n*-Hexane/Ethanol (75:25, v/v) at a flow rate of 1.5 mL/min [6].
  - **Detection:** MS/MS detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- **Validation:** The method should be calibrated with enantiopure standards. A validated method showed linearity between 0.01 and 1.0 mg/L, with correlation coefficients ( $r^2$ ) > 0.998 [2].

## Environmental Fate and Enantioselectivity Data

Analysis of **furalaxyl** in environmental samples must account for its enantioselective behavior. The following table summarizes key findings from environmental studies.

**Table 2: Enantioselective Environmental Behavior of Furalaxyl [2] [3]**

Process	Observation	Implication for Analysis
Soil Sorption	Non-enantioselective	Initial sorption does not change the enantiomer ratio (ER) in soil.
Soil Degradation	Enantioselective	The <i>R</i> -(-)-enantiomer degrades faster than the <i>S</i> -(+)-enantiomer. Half-lives: <i>S</i> -furalaxyl: 19.3-49.5 days; <i>R</i> -furalaxyl: 11.4-34.7 days [3].

Process	Observation	Implication for Analysis
Leaching	Enantioselective	Leachates are enriched with the more persistent S-(+)-enantiomer [3].
Enantiomerization	Observed in organisms ( <i>Tenebrio molitor</i> larvae)	Interconversion between R- and S-enantiomers can occur in biota, which must be considered in toxicological studies [2].

## Application Notes and Best Practices

- **Detection Limits:** Target method detection limits should be aligned with regulatory needs. Historical GC-NPD methods achieved  $0.1 \text{ mg kg}^{-1}$  in soil [4], while modern LC-MS/MS methods can achieve much lower levels (e.g.,  $0.01 \text{ mg/kg}$ ) [2].
- **Internal Standards:** Use of stable isotope-labeled internal standards (if commercially available) is highly recommended for LC-MS/MS to correct for matrix effects and losses during sample preparation.
- **Matrix Effects:** In LC-MS/MS, signal suppression or enhancement is common. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent standard [5]. The use of effective cleanup (like pt-SPE) and isotope-labeled internal standards mitigates this issue.
- **Quality Control:** Include procedural blanks, matrix-matched calibration standards, and quality control samples (spiked at low and medium concentrations) in each batch of analysis to ensure data reliability.

## Conclusion

The analysis of **furalaxyl** in soil has evolved from methods targeting the racemate using GC-NPD to sophisticated enantioselective methods using chiral HPLC-MS/MS. The provided protocols offer a choice between these approaches. The enantioselective method is strongly recommended for modern environmental fate and risk assessment studies, as it accounts for the differential behavior and persistence of the individual enantiomers, particularly the higher persistence of the S-(+)-enantiomer in the environment.

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To cite this document: Smolecule. [determining Furalaxyl in soil samples]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528552#determining-furalaxyl-in-soil-samples>]

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